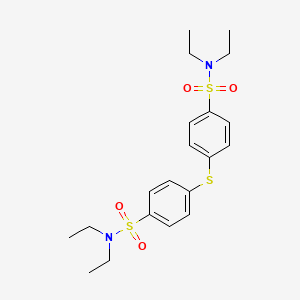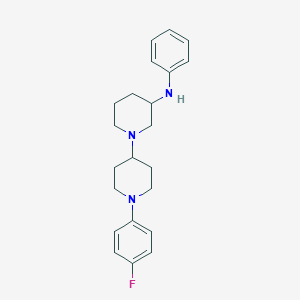![molecular formula C18H23N3OS2 B6045671 1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6045671.png)
1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of prolinamide derivatives, which have been found to exhibit various biological activities.
作用机制
The exact mechanism of action of 1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide is not fully understood. However, studies have shown that this compound exerts its biological activity by interacting with various molecular targets such as enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase.
2. Modulation of Receptors: Studies have shown that this compound modulates the activity of various receptors such as dopamine receptors and NMDA receptors.
实验室实验的优点和局限性
1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: This compound exhibits high potency and can be used in low concentrations.
2. Selectivity: this compound exhibits selectivity towards specific molecular targets.
3. Stability: This compound is stable and can be stored for extended periods without degradation.
Some of the limitations of this compound include:
1. Limited Solubility: this compound has limited solubility in water and other solvents, which can make it difficult to use in some experiments.
2. Toxicity: This compound has been found to exhibit some toxicity towards certain cell types, which can limit its use in some experiments.
未来方向
1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide has several potential future directions for research. Some of these include:
1. Development of New Derivatives: Further research can be done to develop new derivatives of this compound with enhanced biological activity.
2. Clinical Trials: Studies can be conducted to investigate the potential clinical applications of this compound in treating various diseases.
3. Mechanistic Studies: Further studies can be done to elucidate the exact mechanism of action of this compound and its interactions with molecular targets.
In conclusion, this compound is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound exhibits various biological activities and has been investigated for its potential applications in cancer research, neurological disorders, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.
合成方法
The synthesis of 1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide involves the reaction of 4-(1,3-thiazol-4-yl)benzaldehyde with L-proline and 3-(methylthio)propylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide has been studied for its potential applications in various areas of scientific research. Some of the areas where this compound has been investigated include:
1. Cancer Research: Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells.
2. Neurological Disorders: This compound has been found to possess neuroprotective properties and has been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory Activity: this compound has been found to exhibit anti-inflammatory activity and has been studied for its potential applications in treating inflammatory diseases.
属性
IUPAC Name |
1-(3-methylsulfanylpropyl)-N-[4-(1,3-thiazol-4-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c1-23-11-3-10-21-9-2-4-17(21)18(22)20-15-7-5-14(6-8-15)16-12-24-13-19-16/h5-8,12-13,17H,2-4,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLASRYPXTAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCCC1C(=O)NC2=CC=C(C=C2)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-acetyl-N~1~-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B6045595.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6045597.png)

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6045615.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6045618.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6045642.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B6045650.png)
![N-[1-(4-fluorophenyl)-4-piperidinyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6045656.png)

![N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B6045679.png)
![5-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6045680.png)
![4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B6045682.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6045689.png)
